molecular formula C25H22ClN3O2S B11628186 4-chloro-N-[(2Z)-3-(2-methoxyethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide

4-chloro-N-[(2Z)-3-(2-methoxyethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide

Cat. No.: B11628186
M. Wt: 464.0 g/mol
InChI Key: PHDRIXBOLMVTHY-UHFFFAOYSA-N
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Description

4-chloro-N-[(2Z)-3-(2-methoxyethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide is a complex organic compound with a unique structure that includes a thiazole ring, a phenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(2Z)-3-(2-methoxyethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.

    Substitution Reactions: The phenyl and benzamide groups are introduced through substitution reactions, often using reagents like phenylamine and benzoyl chloride.

    Final Coupling: The final step involves coupling the thiazole derivative with 4-chlorobenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(2Z)-3-(2-methoxyethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxyethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-chloro-N-[(2Z)-3-(2-methoxyethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.

    Material Science: It is used in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(2Z)-3-(2-methoxyethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or alter cellular pathways by interacting with receptors or other proteins. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2-(N-methylanilino)ethyl)benzamide: Similar structure but with a different substituent on the thiazole ring.

    4-chloro-N-(4-methoxyphenyl)benzamide: Similar benzamide moiety but lacks the thiazole ring.

    2-chloro-N-(4-methoxybenzyl)benzamide: Similar benzamide structure but with different substituents.

Uniqueness

4-chloro-N-[(2Z)-3-(2-methoxyethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide is unique due to its combination of a thiazole ring, phenyl group, and benzamide moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

Molecular Formula

C25H22ClN3O2S

Molecular Weight

464.0 g/mol

IUPAC Name

4-chloro-N-[3-(2-methoxyethyl)-4-phenyl-2-phenylimino-1,3-thiazol-5-yl]benzamide

InChI

InChI=1S/C25H22ClN3O2S/c1-31-17-16-29-22(18-8-4-2-5-9-18)24(28-23(30)19-12-14-20(26)15-13-19)32-25(29)27-21-10-6-3-7-11-21/h2-15H,16-17H2,1H3,(H,28,30)

InChI Key

PHDRIXBOLMVTHY-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=C(SC1=NC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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